molecular formula C11H10F3N3 B3031342 N2-methyl-N2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridin-2-amine CAS No. 257862-75-2

N2-methyl-N2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridin-2-amine

Cat. No. B3031342
M. Wt: 241.21 g/mol
InChI Key: ZODCOQJLFPIRGA-UHFFFAOYSA-N
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Description

“N2-methyl-N2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridin-2-amine” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a trifluoromethyl group (-CF3), a methylamino group (-NHCH3), and a pyrrole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the trifluoromethyl group, and the attachment of the pyrrole ring and the methylamino group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and pyrrole rings, both of which are aromatic and contribute to the compound’s stability. The trifluoromethyl group is a strong electron-withdrawing group, which would affect the electron distribution in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyridine ring might undergo electrophilic substitution reactions, while the trifluoromethyl group could potentially be replaced by other groups in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the nitrogen atoms and the trifluoromethyl group could make the compound polar, affecting its solubility in different solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .

Future Directions

The study of new compounds like this one is crucial for the development of new drugs and materials. Future research could focus on synthesizing this compound and studying its properties and potential applications .

properties

IUPAC Name

N-methyl-N-pyrrol-1-yl-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c1-16(17-6-2-3-7-17)10-5-4-9(8-15-10)11(12,13)14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODCOQJLFPIRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=C(C=C1)C(F)(F)F)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701184745
Record name N-Methyl-N-1H-pyrrol-1-yl-5-(trifluoromethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701184745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-methyl-N2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridin-2-amine

CAS RN

257862-75-2
Record name N-Methyl-N-1H-pyrrol-1-yl-5-(trifluoromethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=257862-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-1H-pyrrol-1-yl-5-(trifluoromethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701184745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N2-methyl-N2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridin-2-amine
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N2-methyl-N2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridin-2-amine
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N2-methyl-N2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridin-2-amine
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N2-methyl-N2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridin-2-amine
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N2-methyl-N2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridin-2-amine
Reactant of Route 6
N2-methyl-N2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridin-2-amine

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